N-benzyl-2-(2-chlorophenoxy)acetamide
Description
Contextualization within Phenoxyacetamide Chemical Space for Biological Inquiry
The phenoxyacetamide core structure is a key feature in a multitude of pharmacologically active compounds. researchgate.net This scaffold provides a versatile molecular framework that can be systematically modified to explore biologically relevant chemical space. nih.govunivr.it In the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceuticals, such scaffolds are invaluable. nih.gov Researchers utilize these core structures to create libraries of related compounds, enabling them to test against a variety of biological receptors and enzymes involved in different disease pathways. nih.gov
The phenoxy moiety itself is recognized for enhancing a compound's ability to match its biological target, improve selectivity, and participate in molecular interactions such as hydrogen bonding through its ether oxygen atom. mdpi.com The exploration of the chemical space around the phenoxyacetamide nucleus is a strategic approach in biology-oriented synthesis (BIOS), which takes inspiration from the structures of natural products to identify fertile regions for the discovery of new bioactive molecules. nih.gov The systematic investigation of derivatives, such as N-benzyl-2-(2-chlorophenoxy)acetamide, allows researchers to map the relationship between chemical structure and biological function, a fundamental aspect of drug design. promega.com
Historical Perspective on the Academic Investigation of this compound and Related Scaffolds
Academic interest in phenoxyacetamide and its related scaffolds is not new. The parent structure, phenoxyacetic acid, and its derivatives have been subjects of chemical and biological studies for many years. nih.gov Historically, research programs have focused on the synthesis and pharmacological evaluation of compounds featuring the 2-phenoxy-N-phenylacetamide core, which has demonstrated a broad spectrum of activities including anti-inflammatory, antibacterial, anticancer, and antiviral effects. researchgate.net
Similarly, the N-benzyl group is a common structural motif in medicinal chemistry, often incorporated into molecules to enhance their interaction with biological targets. For instance, early studies into phenethylamine-type compounds found that N-benzyl substitution could dramatically improve both binding affinity and functional activity at certain receptors. nih.gov The combination of these two well-established pharmacophoric fragments—the phenoxyacetamide core and the N-benzyl group—represents a logical progression in the rational design of new chemical entities. The academic pursuit of specific derivatives like this compound is built upon this historical foundation, aiming to fine-tune biological activity by exploring specific substitution patterns on the core scaffolds.
Overview of Academic Contributions to Understanding this compound's Biological Relevance
While literature focusing exclusively on this compound is limited, extensive academic research on closely related analogs provides significant insight into its potential biological relevance. The contributions span several therapeutic areas, with structure-activity relationship (SAR) studies revealing the impact of various substitutions on the core phenoxyacetamide scaffold.
Key areas of investigation for related compounds include:
Anticonvulsant Activity: The N-benzyl acetamide (B32628) framework is a component of known anticonvulsant agents. For example, Lacosamide, or (R)-N-benzyl 2-acetamido-3-methoxypropionamide, is an established anticonvulsant. nih.govresearchgate.net SAR studies on Lacosamide analogs have shown that small, non-polar substituents can be accommodated while retaining pronounced seizure protection in preclinical models. nih.gov Further research on N-benzyl propanamide derivatives has identified compounds with broad-spectrum antiseizure activity, underscoring the importance of this chemical class in epilepsy research. researchgate.netnih.gov
Anti-inflammatory and Analgesic Activity: The phenoxyacetamide core is present in compounds investigated for anti-inflammatory properties. researchgate.net Academic work has explored acetamide derivatives as inhibitors of cyclooxygenase-II (COX-II), a key enzyme in inflammation. archivepp.com Furthermore, structurally related N-(benzene sulfonyl)acetamide derivatives have been synthesized and evaluated as multi-target inhibitors for anti-inflammatory and analgesic therapy, showing potent activity against COX-2 and other relevant targets. nih.gov
Anticancer Activity: Research has indicated that phenoxyacetamide derivatives can act as potent inducers of apoptosis (programmed cell death) in cancer cell lines. mdpi.com Studies on indolephenoxyacetamide (IPA) analogs, for instance, have demonstrated anti-angiogenesis effects, suggesting a potential mechanism for solid tumor suppression. mdpi.com
Antiviral Activity: The 2-phenoxyacetamide (B1293517) group has been identified as a promising scaffold in the development of antiviral agents. In silico studies have suggested that these derivatives could act as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov
Cholinesterase Inhibition: N-benzyl derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the palliative treatment of Alzheimer's disease. rsc.orgabq.org.br For example, certain N-benzyl piperidine (B6355638) derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov
The following table summarizes the biological activities observed in academic studies of compounds structurally related to this compound.
| Compound Class/Analog | Biological Target/Assay | Observed Activity/Finding | Reference |
|---|---|---|---|
| (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) Analogs | Maximal Electroshock (MES) Seizure Test | Placement of small, non-polar groups at the 3-oxy site retained pronounced anticonvulsant activity. | nih.gov |
| 2-Phenoxyacetamide Derivatives | SARS-CoV-2 Main Protease (Mpro) | In silico studies suggest potential inhibitory activity, marking it as a lead compound for development. | nih.gov |
| Indolephenoxyacetamide (IPA) Analogs | Anti-angiogenesis / HIF-1α Targeting | Analogs were found to induce anti-angiogenesis-mediated solid tumor suppression. | mdpi.com |
| N-(Benzene sulfonyl)acetamide Derivatives | COX-2/5-LOX/TRPV1 Inhibition | Compounds displayed favorable multi-target inhibitory activities for anti-inflammatory and analgesic effects. | nih.gov |
| N-benzyl-2-phenylethanamine Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Brominated derivatives exhibited the lowest IC50 values against AChE. | rsc.org |
| N–benzyl (B1604629)–2–(N–benzylamido)acetamide Peptoids | Butyrylcholinesterase (BChE) Inhibition | Compounds showed high selectivity for BChE, acting as competitive inhibitors. | abq.org.br |
Foundational Rationale for Continued Scholarly Pursuit of this compound
The continued academic investigation of this compound and its analogs is supported by a strong foundational rationale. The phenoxyacetamide scaffold is a proven pharmacophore, consistently appearing in molecules with a diverse range of biological activities. nih.govmdpi.com This versatility suggests that the scaffold is a privileged structure for interacting with multiple biological targets, making it a highly efficient starting point for drug discovery programs. mdpi.com
The ability to readily synthesize a wide array of derivatives from this core structure allows for a systematic exploration of structure-activity relationships, which is fundamental to medicinal chemistry. nih.gov By making precise modifications—such as adding the N-benzyl group or the 2-chlorophenoxy moiety—researchers can fine-tune the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles. The pursuit of multi-target-directed ligands, such as those that could be effective in multifactorial diseases like Alzheimer's, represents a significant modern strategy in drug development, and scaffolds like phenoxyacetamide are ideal candidates for such approaches. nih.gov Given the persistent need for new and improved therapeutics for a wide range of human diseases, the continued scholarly pursuit of this and related compounds is a scientifically sound and promising endeavor.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSGVPXFMWHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Modification Strategies for N Benzyl 2 2 Chlorophenoxy Acetamide
Established Synthetic Pathways for N-benzyl-2-(2-chlorophenoxy)acetamide
The primary and most documented method for synthesizing this compound and its analogues is a variation of the Williamson ether synthesis. This approach involves the reaction of a substituted phenol (B47542) with an activated acetic acid derivative.
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.comamazonaws.com For this compound, the most logical disconnection is at the ether oxygen, as this bond can be reliably formed through nucleophilic substitution. amazonaws.com
This retrosynthetic step breaks the target molecule into two key synthons: a 2-chlorophenoxide anion and an N-benzyl-2-chloroacetamide cation equivalent. These correspond to the following key precursor molecules:
2-chlorophenol (B165306) : The source of the phenoxy moiety.
N-benzyl-2-chloroacetamide : The electrophilic component providing the acetamide (B32628) backbone. nih.gov
The forward synthesis, therefore, involves the N-alkylation of 2-chlorophenol with N-benzyl-2-chloroacetamide.
The efficiency of the synthesis is highly dependent on the reaction conditions. Research on analogous compounds demonstrates a well-established protocol. The reaction is typically carried out by refluxing the key precursors, 2-chlorophenol and N-benzyl-2-chloroacetamide, in the presence of a base and a suitable solvent. nih.govresearchgate.net
Potassium carbonate (K2CO3) is a commonly used base to deprotonate the phenol, generating the nucleophilic phenoxide in situ. Acetonitrile (B52724) (CH3CN) is often the solvent of choice. The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. Following the reaction, a standard workup procedure involving extraction and purification by column chromatography is employed to isolate the final product. Studies on similar compounds, such as N-benzyl-2-(2,4-dichlorophenoxy)acetamide and N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, have reported high yields using this methodology. nih.gov
Interactive Data Table: Reaction Parameters for Synthesis of N-benzyl-phenoxyacetamide Analogues
| Phenol Precursor | Electrophile | Base | Solvent | Conditions | Yield (%) | Reference |
| 2,4-dichlorophenol (B122985) | N-benzyl-2-chloroacetamide | K2CO3 | CH3CN | Reflux, 3h | 87% | nih.gov |
| 2-chloro-4-methylphenol | N-benzyl-2-chloroacetamide | K2CO3 | CH3CN | Reflux, 3h | - | researchgate.net |
| 2,6-dichlorophenol | N-benzyl-2-chloroacetamide | K2CO3 | CH3CN | Reflux, 3h | 90% |
Yield for N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide was not specified in the provided search results.
Innovations in Synthetic Approaches to this compound
While the established pathway is robust, modern synthetic chemistry continually seeks more efficient, cost-effective, and environmentally friendly methods.
Currently, there is a lack of specific literature detailing environmentally benign or "green" synthetic protocols tailored for this compound. However, general principles of green chemistry could be applied to optimize the existing synthesis. This could include exploring the use of greener solvents (e.g., ethanol, water, or ionic liquids) to replace more hazardous ones, employing microwave-assisted synthesis to reduce reaction times and energy consumption, or developing a one-pot synthesis to minimize waste and improve atom economy. Multicomponent reactions, such as the Ugi four-component reaction, represent another avenue for green synthesis by combining multiple starting materials in a single step to form complex products, though this has been applied to different but related N-benzylacetamide structures. abq.org.br
The standard synthesis of this compound uses a stoichiometric amount of base (K2CO3). While effective, catalytic approaches could offer improvements. The development of catalytic systems, for instance using phase-transfer catalysts (PTCs), could enhance the reaction rate and efficiency, potentially allowing for milder reaction conditions. For other types of related reactions, such as C(sp2)–C(sp3) cross-coupling to form N-benzylic heterocycles, dual catalysis systems involving nickel and photoredox catalysts have been developed, highlighting an innovative direction for forming similar structural motifs. nih.gov Furthermore, enzyme-catalyzed hydrolysis of the precursor N-benzyl-2-chloroacetamide has been studied, suggesting a potential for biocatalytic routes in the synthesis or modification of these compounds. researchgate.net
Strategic Derivatization for Structure-Activity Relationship (SAR) Exploration
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. This is achieved by systematically synthesizing and testing a series of related compounds, or analogues. For this compound, derivatization can be strategically performed on its main structural components: the 2-chlorophenoxy ring and the N-benzyl group.
The synthesis of various analogues where the substitution pattern on the phenoxy ring is altered has been reported. nih.gov This allows researchers to probe the effects of electronic and steric factors on the molecule's activity. For instance, the introduction of additional chloro or methyl groups at different positions on the phenoxy ring can significantly impact the compound's properties. nih.govresearchgate.net Similarly, modifications to the benzyl (B1604629) group could be explored. This systematic approach is fundamental to identifying the key structural features required for a desired biological effect and for optimizing lead compounds in drug discovery. nih.govnih.gov
Interactive Data Table: Examples of Derivatives for SAR Studies
| Compound Name | Modification from Parent Compound | Purpose of Derivatization | Reference |
| N-benzyl-2-(2,4-dichlorophenoxy)acetamide | Additional chloro group at position 4 of the phenoxy ring. | Explore effect of increased halogenation. | nih.gov |
| N-benzyl-2-(2,6-dichlorophenoxy)acetamide | Chloro group moved from position 2 to 6; additional chloro group. | Investigate impact of substitution pattern on molecular conformation. | nih.gov |
| N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide | Addition of a methyl group at position 4 of the phenoxy ring. | Study the effect of an electron-donating group. | researchgate.net |
| N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | Different core structure (phenylacetamide vs phenoxyacetamide). | Generation of a combinatorial library based on a natural product. | researchgate.netnih.gov |
| N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide | Two additional chloro groups on the phenoxy ring. | Investigate effect of extensive halogenation. | sigmaaldrich.comsigmaaldrich.com |
Benzyl Moiety Modification Approaches
The benzyl group of this compound offers a prime site for chemical modification to modulate the compound's properties. Research into related N-benzyl acetamide structures has revealed several effective strategies for altering this part of the molecule.
A primary approach involves the introduction of substituents onto the aromatic ring of the benzyl group. Studies on N-benzyl phenethylamines have shown that substitutions on the benzyl ring can significantly influence biological activity. nih.gov For instance, the introduction of a 4-fluoro substituent has been explored in thiazolyl N-benzyl-substituted acetamide derivatives. chapman.edu This suggests that a range of electron-donating and electron-withdrawing groups could be systematically introduced at the ortho, meta, or para positions of the benzyl ring of this compound. Such modifications can alter the electronic properties and steric bulk of the benzyl moiety, potentially impacting its interaction with biological targets.
Another strategy involves the replacement of the benzyl group with other aryl or heteroarylmethyl groups. This approach can introduce diverse structural and electronic features. For example, in the context of other bioactive molecules, replacing a benzyl group with a pyridinylmethyl or a furanylmethyl group has been investigated to explore different binding interactions.
Furthermore, modifications can be made to the benzylic methylene (B1212753) bridge itself. While less common, the introduction of substituents at this position or its replacement with a different linker could alter the conformational flexibility of the molecule. The deprotection of the N-benzyl group is also a known chemical transformation, which can be achieved through methods like catalytic transfer hydrogenation using ammonium (B1175870) formate. mdma.ch This would yield the primary amide, providing a scaffold for further N-alkylation with a variety of substituted benzyl groups or other alkyl/aryl moieties.
A study on 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives highlighted that a benzyl substituent on the acetamide nitrogen contributed to high activity, more so than phenyl or substituted phenyl rings. This underscores the importance of the methylene bridge between the aromatic ring and the nitrogen atom. nih.gov
The following table summarizes some potential modifications to the benzyl moiety based on strategies reported for analogous compounds.
| Modification Strategy | Example of Modified Group | Rationale |
| Aromatic Substitution | 4-Fluorobenzyl | To alter electronic properties |
| 2-Methoxybenzyl | To investigate steric and electronic effects | |
| 2,3-Methylenedioxybenzyl | To explore constrained ring systems | |
| Heterocyclic Replacement | Pyridinylmethyl | To introduce heteroatoms for potential new interactions |
| Furanylmethyl | To vary the aromatic system | |
| N-Alkylation Variation | N-Cyclohexylmethyl | To introduce non-aromatic lipophilic groups |
Phenoxy Ring Chemical Emendations
The 2-chlorophenoxy ring is a key structural feature of this compound, and its chemical modification has been a significant area of investigation. The primary method for synthesizing the parent compound and its analogs involves the reaction of a substituted phenol with N-benzyl-2-chloroacetamide in the presence of a base like potassium carbonate and a solvent such as acetonitrile. nih.govresearchgate.net This synthetic route is amenable to the use of a wide variety of substituted phenols, allowing for extensive exploration of the chemical space of the phenoxy ring.
Examples of Synthesized Analogs:
N-benzyl-2-(2,4-dichlorophenoxy)acetamide: This analog introduces an additional chlorine atom at the 4-position of the phenoxy ring.
N-benzyl-2-(2,6-dichlorophenoxy)acetamide: In this derivative, the chlorine atoms are positioned at both ortho positions of the phenoxy ring.
N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide: This compound incorporates a methyl group at the 4-position, introducing an electron-donating group. nih.govresearchgate.net
N-benzyl-2-(2-chloro-5-methyl-phenoxy)acetamide: Here, a methyl group is placed at the 5-position of the phenoxy ring.
N-benzyl-2-(3-methylphenoxy)acetamide: This analog features a methyl group at the 3-position and lacks the chlorine atom of the parent compound. evitachem.com
The following table details some of the reported modifications to the phenoxy ring of N-benzyl-2-(phenoxy)acetamide derivatives.
| Position of Substitution | Substituent | Resulting Compound Name |
| 4 | -Cl | N-benzyl-2-(2,4-dichlorophenoxy)acetamide |
| 6 | -Cl | N-benzyl-2-(2,6-dichlorophenoxy)acetamide |
| 4 | -CH₃ | N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide |
| 5 | -CH₃ | N-benzyl-2-(2-chloro-5-methyl-phenoxy)acetamide |
| 3 | -CH₃ | N-benzyl-2-(3-methylphenoxy)acetamide |
| 2, 4 | -Cl, -Cl | N-benzyl-2-(2,4-dichlorophenoxy)acetamide |
Acetamide Linker Structural Variances
The acetamide linker in this compound is a critical component that connects the benzyl and phenoxy moieties. Its structural modification can significantly impact the molecule's conformation, flexibility, and hydrogen bonding capabilities. Several strategies can be envisioned for introducing structural variances into this linker, drawing from research on related amide-containing compounds.
One approach is to alter the length of the linker. For example, replacing the acetamide group with a propionamide (B166681) or butanamide moiety would increase the distance between the benzyl and phenoxy groups, potentially leading to different conformational preferences.
Another strategy involves substitution on the α-carbon of the acetamide group. The introduction of alkyl or other functional groups at this position can create chiral centers and introduce steric bulk, which could influence biological activity. For instance, the anticonvulsant drug Lacosamide, which is (R)-N-benzyl 2-acetamido-3-methoxypropionamide, features a methoxy (B1213986) group at the 3-position (analogous to the α-carbon of the phenoxyacetamide). scilit.comnih.gov Structure-activity relationship studies on Lacosamide have shown that small, non-polar, and non-bulky substituents at this position can lead to compounds with pronounced anticonvulsant activity. scilit.comnih.gov
Furthermore, the amide bond itself can be modified. For example, it can be replaced with a thioamide, or the hydrogen on the amide nitrogen can be substituted. The synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids, created through Ugi four-component reactions, demonstrates a more complex modification where an additional N-benzylamido group is attached to the acetamide nitrogen, effectively creating a dipeptide-like structure. abq.org.br
The following table presents some potential structural variances for the acetamide linker based on modifications reported for analogous compounds.
| Modification Strategy | Example of Modified Structure/Group | Rationale |
| Chain Elongation | N-benzyl-3-(2-chlorophenoxy)propionamide | To alter the distance between the two aromatic rings |
| α-Carbon Substitution | N-benzyl-2-(2-chlorophenoxy)-2-methylacetamide | To introduce steric bulk and a potential chiral center |
| Amide Bond Replacement | N-benzyl-2-(2-chlorophenoxy)thioacetamide | To modify hydrogen bonding properties and electronic character |
| N-Substitution | N-benzyl-N-methyl-2-(2-chlorophenoxy)acetamide | To remove the hydrogen bond donor capability of the amide |
| Complex Linker | N-benzyl-2-(2-chlorophenoxy)-N-(substituted)acetamide | To introduce additional functional groups for new interactions |
These strategies for modifying the acetamide linker provide a versatile toolkit for fine-tuning the properties of this compound and for the rational design of new derivatives.
Biological Activity Profiling and Mechanistic Deconvolution of N Benzyl 2 2 Chlorophenoxy Acetamide
In Vitro Biological Systems Evaluation of N-benzyl-2-(2-chlorophenoxy)acetamide
Cellular Target Engagement Assays
No published studies were identified that have assessed the cellular target engagement of this compound. Methodologies such as the Cellular Thermal Shift Assay (CETSA) or enzyme fragment complementation assays, which are used to confirm if a compound binds to its intended target protein within a cell, have not been applied to this specific molecule in available literature.
Enzyme Kinetics and Inhibition Profiling (e.g., 17β-HSD3, COX-1/2, eIF2B)
There is no available data from enzyme kinetic studies or inhibition profiling for this compound against specific enzymes like 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3), cyclooxygenases (COX-1/2), or the eukaryotic initiation factor 2B (eIF2B). While related acetamide (B32628) structures have been investigated as inhibitors for such enzymes, no direct inhibitory concentrations (IC₅₀), kinetic parameters (Kᵢ, Vₘₐₓ), or mechanisms of inhibition have been reported for this compound itself. For instance, a compound with a related phenoxy-acetamide core, ISRIB, is known to target eIF2B, but it is a structurally distinct and more complex molecule. merckmillipore.comnih.gov
Receptor Binding Assays and Ligand Displacement Studies
No information is available from receptor binding assays or ligand displacement studies to characterize the affinity or selectivity of this compound for any specific biological receptors. Studies on other acetamide-containing molecules have shown activity at targets like the peripheral-type benzodiazepine (B76468) receptor (PBR) or sigma receptors, but these findings are not directly applicable to the compound . nih.govnih.govnih.gov
Broad-Spectrum Antimicrobial Activity in Cell-Free and Cell-Based Systems
The antimicrobial properties of this compound against a broad spectrum of bacteria or fungi have not been reported. Consequently, there is no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) in either cell-free or cell-based assays. Studies on other N-benzyl derivatives have shown antimicrobial potential, but this cannot be extrapolated to the specific compound of interest. researchgate.netmdpi.com
Modulation of Inflammatory Pathways in Cellular Models
There are no published findings detailing the effects of this compound on inflammatory pathways in cellular models. Research has not documented its ability to modulate the production of inflammatory cytokines (e.g., TNF-α, interleukins), the activity of key signaling proteins in inflammation, or its effects in cell-based models of inflammation. While other non-steroidal anti-inflammatory compounds with an acetamide structure exist, their properties are specific to their unique chemical makeup. nih.gov
Diverse Bioactivity Assessments in Specific In Vitro Platforms (e.g., Antiproliferative, Antioxidant)
No specific in vitro assessments of this compound for antiproliferative or antioxidant activities have been published. There are no reports of its effects on cancer cell line proliferation or data from standard antioxidant assays such as DPPH or FRAP. Although related N-benzyl compounds have been investigated for such properties, this information is not specific to this compound. researchgate.netmdpi.com
Molecular Mechanism of Action Elucidation
Identification and Validation of Specific Molecular Targets
No studies identifying or validating specific molecular targets for this compound have been published. Research on structurally related, but distinct, N-benzyl acetamide derivatives has explored targets such as the translocator protein (TSPO) and voltage-gated sodium channels. However, these findings cannot be extrapolated to this compound without direct experimental evidence.
Perturbation of Intracellular Signaling Cascades
There is no available data describing the effects of this compound on any intracellular signaling cascades.
Subcellular Distribution and Interaction with Organelles
Information regarding the subcellular distribution or organelle interaction of this compound is not present in the current scientific literature.
Biomolecular Interaction Analysis
While a crystal structure has been determined for a closely related analog, N-benzyl-2-(2,4-dichlorophenoxy)acetamide, to understand molecular interactions, no such structural biology studies involving protein or DNA binding have been published for this compound itself.
Preclinical Efficacy Studies in Established Animal Models
Therapeutic Efficacy in Defined Disease Models
A comprehensive search yielded no preclinical studies evaluating the therapeutic efficacy of this compound in any animal models, including for anti-tumor or other disease indications.
In Vivo Target Engagement and Pathway Modulation
Currently, there is a lack of published research detailing the in vivo target engagement and specific biochemical pathway modulation of this compound. The methods to assess such activity in living organisms typically involve advanced techniques such as positron emission tomography (PET) imaging with radiolabeled tracers or chemoproteomic approaches to identify protein binding partners directly in tissue samples. nih.gov These studies are crucial for understanding how a compound interacts with its intended molecular target under physiological conditions and to elucidate its mechanism of action.
For instance, studies on other acetamide derivatives, such as [18F]FEAC, have utilized PET imaging to investigate their engagement with targets like the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. nih.gov Such investigations provide valuable insights into brain receptor occupancy and can help in dose selection for further studies. However, similar in vivo target validation studies for this compound have not been reported.
Efficacy-Dose Relationship in Preclinical Settings
Comprehensive preclinical studies establishing a clear efficacy-dose relationship for this compound are not present in the current body of scientific literature. Determining the effective dose range is a critical step in preclinical development, often involving testing the compound at various concentrations in animal models of disease to identify a therapeutic window that balances efficacy with potential toxicity.
Research on other novel N-benzyl propanamide derivatives, for example, has demonstrated potent and dose-dependent antiseizure activity in established mouse models. researchgate.netnih.gov These studies typically generate dose-response curves to calculate metrics like the median effective dose (ED50), which is the dose that produces a therapeutic effect in 50% of the population. Similarly, in vivo research on a 2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one derivative in a model of Chagas disease showed a dose-dependent reduction in parasitemia. mdpi.com The absence of such published data for this compound means its potential in vivo efficacy and therapeutic dosage remain uncharacterized.
A commercial supplier of this compound explicitly states that it does not collect analytical data for the product and that the buyer is responsible for confirming its identity and purity. sigmaaldrich.com This further underscores the preliminary stage of research concerning this specific compound.
Structure Activity Relationship Sar and Structural Optimization of N Benzyl 2 2 Chlorophenoxy Acetamide Analogs
Methodological Frameworks for SAR Studies on N-benzyl-2-(2-chlorophenoxy)acetamide Series
The investigation of structure-activity relationships (SAR) for the this compound series relies on a systematic framework that integrates chemical synthesis, structural characterization, and biological evaluation. The synthesis of analogs is a cornerstone of this process, typically involving the reaction of a substituted phenol (B47542) with N-benzyl-2-chloroacetamide. nih.govnih.gov For instance, the synthesis of N-benzyl-2-(2,4-dichlorophenoxy)acetamide is achieved by refluxing 2,4-dichlorophenol (B122985) with N-benzyl-2-chloroacetamide in the presence of potassium carbonate (K₂CO₃) and acetonitrile (B52724) (CH₃CN). nih.gov A similar method is used for preparing N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide. nih.govresearchgate.net This synthetic versatility allows for the systematic modification of both the phenoxy and benzyl (B1604629) moieties of the lead compound.
The methodological framework is completed by a comprehensive biological evaluation. This involves screening the synthesized analogs in a variety of biological assays to determine their activity. Methodologies can include enzyme inhibition assays, such as those for cholinesterases rsc.orgabq.org.br, and cellular assays to evaluate effects like anti-inflammatory or anticonvulsant activity. nih.govnih.gov Computational techniques, particularly molecular docking, are often used in parallel to simulate the interaction between the compounds and their putative biological targets, helping to rationalize the observed SAR. rsc.orgnih.govresearchgate.net
Effects of Phenoxy Ring Modifications on Pharmacological Profiles
Modifications to the 2-chlorophenoxy ring of this compound are fundamental to exploring the SAR and tuning the pharmacological profile of the compound series. The nature and position of substituents on this aromatic ring directly influence the electronic properties, lipophilicity, and steric profile of the entire molecule.
Studies have reported the synthesis and crystallographic analysis of several analogs with different substitution patterns on the phenoxy ring, providing a structural basis for SAR analysis. nih.govnih.govresearchgate.netnih.gov For example, the introduction of an additional chlorine atom at the 4-position to give N-benzyl-2-(2,4-dichlorophenoxy)acetamide, or a methyl group at the 4- or 5-position to yield N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide and N-benzyl-2-(2-chloro-5-methyl-phenoxy)acetamide, respectively, alters the molecule's conformation. nih.govnih.govnih.gov A notable effect is the change in the dihedral angle between the phenoxy and benzyl rings, which was reported as 27.17° for the 2,4-dichloro analog and 16.14° for the 2-chloro-4-methyl analog. nih.govnih.gov This conformational change can significantly affect how the molecule fits into a binding site.
Research on other compound classes containing a substituted phenyl ring provides further insight. In a series of indoloacetamide inhibitors, it was determined that the substituted phenyl ring attached to the indole (B1671886) core must have limited dimensions and lipophilicity to maintain good activity. nih.gov Conversely, studies on aryloxypropanolamines have suggested that incorporating polar groups can enhance activity. mdpi.com These findings highlight the importance of a systematic exploration of the phenoxy ring's substitution space to optimize pharmacological activity.
| Compound | Phenoxy Ring Substitution | Reported Dihedral Angle Between Aryl Rings | Reference |
|---|---|---|---|
| N-benzyl-2-(2,4-dichlorophenoxy)acetamide | 2,4-dichloro | 27.17 (11)° | nih.gov |
| N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide | 2-chloro, 4-methyl | 16.14 (12)° | nih.gov |
| N-benzyl-2-(2,6-dichlorophenoxy)acetamide | 2,6-dichloro | Not specified in abstract | nih.gov |
| N-benzyl-2-(2-chloro-5-methyl-phenoxy)acetamide | 2-chloro, 5-methyl | Not specified in abstract | nih.gov |
Contribution of the Acetamide (B32628) Core to Activity and Target Specificity
The acetamide core serves as a central scaffold in this compound, and its structural features are critical for biological activity and target specificity. This linker region is not merely a spacer between the two aromatic rings; it possesses key chemical properties that contribute directly to molecular interactions.
A primary contribution of the acetamide group is its ability to participate in hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. Crystal structure analyses of several analogs show that intermolecular N-H···O hydrogen bonds are a recurring motif, linking molecules into chains. nih.govnih.govresearchgate.net This capacity for hydrogen bonding is often essential for anchoring a ligand within a protein's binding site.
Delineation of Essential Pharmacophoric Elements for this compound Activity
A pharmacophore model for the this compound series encapsulates the essential steric and electronic features required for biological activity. Based on SAR studies of this and related compound classes, a clear set of pharmacophoric elements can be delineated.
The essential features are:
Two Aromatic/Hydrophobic Regions: The molecule contains two key aromatic rings—the benzyl ring and the chlorophenoxy ring. These regions are critical for establishing hydrophobic and aromatic (e.g., pi-stacking) interactions within a receptor binding pocket. nih.gov The substitution pattern on both rings modulates these interactions.
Hydrogen Bond Donor: The amide nitrogen (N-H) of the central acetamide core serves as a crucial hydrogen bond donor. nih.govnih.gov Its presence is often vital for anchoring the molecule to a target protein.
Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the acetamide core provides an essential hydrogen bond acceptor site. nih.gov
Pharmacophore models developed for other drug classes frequently feature a similar combination of hydrophobic groups, aromatic rings, and hydrogen bond donors/acceptors, confirming the importance of these elements in drug-receptor interactions. nih.govnih.gov For the this compound series, the key to activity lies in the precise balance and spatial geometry of these pharmacophoric points.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for refining the design of this compound analogs. nih.gov By establishing a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities, QSAR models can predict the potency of novel, yet-to-be-synthesized molecules. nih.govmdpi.com
The development of a QSAR model typically involves several steps. mdpi.com First, a dataset of analogs with a range of biological activities is compiled. nih.gov Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (e.g., AlogP), electronic properties, and steric or topological features. nih.govresearchgate.net
Using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques, a mathematical model is built that best correlates a subset of these descriptors with biological activity. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly insightful as they analyze the steric, electrostatic, and hydrophobic fields surrounding the molecules. nih.govmdpi.com
For example, a QSAR study on a series of indoloacetamides revealed that potent inhibitory activity was associated with a lipophilic substituent on the indole nitrogen and a substituted phenyl ring of limited size and lipophilicity. nih.gov Similarly, a 3D-QSAR study on aryloxypropanolamine agonists identified specific regions where bulky, polar, or hydrophobic groups would be favorable, guiding the design of new compounds with enhanced activity. mdpi.com Applying these QSAR methodologies to the this compound series would enable the predictive design of more potent and selective analogs, accelerating the drug discovery process.
Advanced Computational and Chemoinformatic Investigations of N Benzyl 2 2 Chlorophenoxy Acetamide
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) is a strategy employed when the three-dimensional structure of the biological target is unknown. Instead, it relies on the information derived from a set of molecules known to interact with the target.
Pharmacophore modeling is a cornerstone of LBDD. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. For a molecule like N-benzyl-2-(2-chlorophenoxy)acetamide, a pharmacophore model would be constructed based on its structure and a set of analogous compounds with known biological activities. This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active.
The process typically involves:
Conformational Analysis: Generating a diverse set of low-energy conformations for this compound and its analogues.
Feature Identification: Recognizing common chemical features present across the active molecules.
Model Generation and Validation: Creating a pharmacophore hypothesis and validating its ability to distinguish between active and inactive compounds. A statistically significant model can then be used for screening. For instance, in studies of other N-benzyl derivatives, successful pharmacophore models have been developed with features like hydrophobic groups, aromatic rings, and hydrogen bond acceptors, which proved effective in identifying potential new inhibitors nih.gov.
Once a validated pharmacophore model is established, it can be used to screen large compound libraries to find new molecules with different core structures (scaffolds) but the same crucial interacting features.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Advanced QSAR models for derivatives of this compound would aim to predict the activity of new, unsynthesized compounds.
A typical QSAR study involves:
Data Set Preparation: A series of analogues of this compound with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical) are calculated for each molecule.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with activity. For example, a QSAR study on acetamido-N-benzylacetamide derivatives identified the importance of electronic and topologic features for anticonvulsant activity kg.ac.rs.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques kg.ac.rsnih.gov.
A hypothetical QSAR equation for a series of this compound analogues might look like:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors represent key molecular properties influencing the activity. Such models provide valuable insights into the structural requirements for potency and guide the design of more active compounds. For instance, QSAR analyses on similar acetamide (B32628) derivatives have highlighted the importance of specific substitutions on the phenyl ring for biological activity nih.gov.
Table 1: Hypothetical QSAR Model Parameters for this compound Analogues
| Descriptor | Coefficient | Contribution to Activity |
| LogP | 0.45 | Increased lipophilicity is favorable. |
| TPSA | -0.21 | Lower polar surface area is preferred. |
| Molecular Weight | -0.05 | Smaller molecules may be more active. |
| Number of H-bond donors | 0.15 | Hydrogen bonding capability is beneficial. |
This table is for illustrative purposes and is based on general findings in QSAR studies of related compounds.
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, typically a protein or enzyme. This allows for the direct design of ligands that can fit into the target's binding site.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations would be performed against the 3D structure of a relevant biological target. These simulations help to:
Predict Binding Poses: Determine the most likely conformation of the compound within the active site.
Estimate Binding Affinity: Provide a score that estimates the strength of the interaction.
Identify Key Interactions: Reveal specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.
Studies on similar acetamide derivatives have successfully used molecular docking to understand their binding to various enzymes, such as those involved in neurodegenerative diseases or cancer nih.govresearchgate.netnih.gov. The docking results for this compound would guide further optimization of its structure to enhance binding affinity and selectivity.
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of the this compound-target complex would simulate the movements of atoms over time, providing insights into:
Conformational Stability: Assessing whether the binding pose predicted by docking is stable over time.
Binding Dynamics: Observing how the ligand and protein adapt to each other upon binding.
Solvent Effects: Understanding the role of water molecules in mediating the interaction.
MD simulations are crucial for confirming the stability of the docked complex and for a more accurate understanding of the binding event mdpi.com.
To obtain a more quantitative measure of binding affinity, binding free energy calculations are performed. These methods, often applied to the trajectories from MD simulations, provide a more accurate estimation of the ligand-target stability than docking scores alone. Common techniques include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
These calculations can decompose the binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation energy), offering a detailed picture of the driving forces behind binding. This information is invaluable for rationally designing modifications to this compound to improve its binding affinity.
Table 2: Illustrative Binding Free Energy Contributions for this compound
| Energy Component | Value (kcal/mol) | Implication |
| Van der Waals Energy | -45.2 | Favorable shape complementarity. |
| Electrostatic Energy | -20.5 | Significant electrostatic interactions. |
| Polar Solvation Energy | 35.8 | Unfavorable desolvation of polar groups. |
| Non-polar Solvation Energy | -5.1 | Favorable hydrophobic interactions. |
| Total Binding Free Energy | -35.0 | Strong predicted binding affinity. |
This table is a hypothetical example to illustrate the output of binding free energy calculations.
In Silico Predictions of Biological Relevance and Potential Pathways
The biological relevance of a small molecule is increasingly being predicted through a variety of computational techniques that assess its likely interactions with a wide array of biological macromolecules. These methods are pivotal in the early stages of drug discovery for identifying potential therapeutic targets and flagging possible off-target effects.
Computational chemogenomics aims to systematically study the interactions of chemical compounds with the entire genome of an organism, or more practically, with a large panel of its protein products. This approach helps in elucidating the polypharmacology of a compound—its ability to interact with multiple targets. Such interactions can be responsible for both therapeutic efficacy and adverse effects.
For phenoxyacetamide derivatives, computational chemogenomics approaches can be employed to screen for potential biological targets. Virtual screening techniques, such as molecular docking, can be performed against a library of protein structures to identify potential binding partners. For instance, studies on related phenoxyacetamide derivatives have identified them as potential inhibitors of enzymes like DOT1L, a histone methyltransferase implicated in certain types of leukemia. nih.gov A hierarchical docking-based virtual screening of a compound library that included phenoxyacetamide scaffolds revealed several hits with high binding affinity to DOT1L. nih.gov
The polypharmacological profile of this compound can be predicted using various web-based tools and platforms that leverage large-scale bioactivity data. These tools compare the structural features of the query molecule to those of known active compounds to infer potential targets. For example, N-benzylacetamide derivatives have been investigated for their potential as cholinesterase inhibitors, suggesting a possible neurological activity profile. abq.org.br
Table 1: Illustrative Polypharmacology Prediction for a Phenoxyacetamide Scaffold
| Predicted Target Class | Rationale | Potential Implication |
|---|---|---|
| Kinases | Structural motifs common to known kinase inhibitors. | Anti-cancer, Anti-inflammatory |
| G-protein-coupled receptors (GPCRs) | General ability of aromatic ether linkages to interact with GPCR binding pockets. | Neurological disorders, Metabolic diseases |
| Nuclear Receptors | Lipophilic nature and conformational flexibility may allow binding. | Endocrine-related conditions |
This table is illustrative and based on the general properties of the phenoxyacetamide scaffold and its analogs. Specific predictions for this compound would require dedicated computational screening.
A crucial aspect of in silico analysis is the prediction of a compound's binding selectivity. High selectivity for the intended target is desirable to minimize off-target effects and associated toxicity. Computational methods such as comparative molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations are instrumental in this assessment.
For this compound, a computational workflow to assess binding selectivity would involve:
Primary Target Docking: Docking the compound into the binding site of its hypothesized primary target.
Off-Target Panel Screening: Docking the compound against a panel of known off-targets, particularly those with structurally similar binding sites to the primary target.
Binding Free Energy Calculations: Employing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate and compare the binding affinities for the primary target versus the off-targets.
Studies on similar molecules have demonstrated the utility of these approaches. For example, molecular docking studies on N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids were used to explain their selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). abq.org.br Similarly, for phenoxyacetamide derivatives identified as DOT1L inhibitors, molecular dynamics simulations were crucial in confirming the stability of the ligand-protein complex and calculating binding free energies, which helped in ranking the compounds based on their predicted affinity. nih.gov
The potential for off-target interactions can also be assessed using online prediction tools that identify potential liabilities based on structural alerts.
Table 2: Inferred Off-Target Profile for this compound based on Analog Studies
| Potential Off-Target | Computational Method of Prediction | Rationale from Analog Studies |
|---|---|---|
| hERG Channel | Pharmacophore modeling, QSAR | Many small molecule drugs with aromatic and lipophilic features can block the hERG channel. |
| Cytochrome P450 Enzymes | Docking and MD simulations | Prediction of metabolic pathways and potential drug-drug interactions. |
This table is inferential and highlights potential off-targets that would be investigated for a compound of this class.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, molecular geometry, and chemical reactivity of a molecule. These calculations are fundamental to rationalizing the molecule's behavior at a sub-atomic level.
For this compound, DFT calculations can elucidate several key properties. A study on the related N-benzyl-N-(furan-2-ylmethyl)acetamide utilized DFT to explore its conformational space, revealing the presence of multiple stable rotamers in solution. scielo.brresearchgate.net Similar calculations for this compound would likely involve geometry optimization to find the most stable conformation, which is influenced by the steric and electronic interactions between the benzyl, chlorophenoxy, and acetamide moieties.
Key parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions with biological targets.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.
Table 3: Representative Quantum Chemical Properties for a Phenoxyacetamide Analog
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |
These values are representative and based on DFT calculations for analogous structures. eurjchem.com Specific values for this compound would require dedicated calculations.
The crystal structure of the closely related N-benzyl-2-(2,4-dichlorophenoxy)acetamide has been determined, revealing a dihedral angle of 27.17 (11)° between the two aryl rings. nih.gov Such experimental data is invaluable for benchmarking the accuracy of the geometry optimization performed in quantum chemical calculations.
Future Academic Trajectories and Research Opportunities for N Benzyl 2 2 Chlorophenoxy Acetamide
Exploration of Novel Therapeutic Applications Beyond Current Scope
While initial studies on N-benzyl-2-(2-chlorophenoxy)acetamide analogs have often focused on specific areas such as anticonvulsant and anticancer activities, the structural motifs present in this compound suggest a broader therapeutic potential. chapman.edumdpi.com Future research should venture into uncharted territories to uncover novel biological activities.
A significant area of interest lies in the potential anticonvulsant properties of this compound and its derivatives. Research on structurally related N-benzyl 2-acetamidoacetamides has demonstrated their efficacy in protecting against maximal electroshock (MES)-induced seizures. nih.gov This suggests that the N-benzylacetamide core is a key pharmacophore for anticonvulsant activity. Further investigation into how the 2-(2-chlorophenoxy) substituent modifies this activity is a logical next step. For instance, studies on N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) derivatives have shown that the nature of the substituent at the 3-oxy position significantly influences anticonvulsant potency, with smaller, non-bulky groups generally leading to higher activity. nih.govnih.gov A systematic exploration of various substitutions on the phenoxy ring of this compound could lead to the discovery of potent new anticonvulsant agents.
Another promising avenue is the exploration of anticancer activities . Thiazolyl N-benzyl-substituted acetamide (B32628) derivatives have been investigated as Src kinase inhibitors, a key target in cancer therapy. chapman.edu Given the structural similarities, this compound could be evaluated for its potential to inhibit various kinases or other targets relevant to oncology. A study on N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide revealed moderate cytotoxicity against human melanoma and prostate cancer cell lines, further supporting the potential of this scaffold in cancer research. researchgate.net
Furthermore, the anti-inflammatory and analgesic potential of related acetamide derivatives warrants investigation. For example, N-(benzene sulfonyl)acetamide derivatives have been identified as multi-target inhibitors of COX-2, 5-LOX, and TRPV1, indicating their potential in treating inflammation and pain. nih.gov Investigating whether this compound shares these activities could open up new therapeutic possibilities.
Strategies for Lead Optimization and Potency Enhancement
Once a promising biological activity is identified, the next critical step is lead optimization to enhance potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.comnih.gov For this compound, several strategies can be employed.
A primary approach is the systematic modification of the chemical structure to establish a clear Structure-Activity Relationship (SAR) . patsnap.com This involves synthesizing and testing a library of analogs with variations at different positions of the molecule. Key areas for modification include:
The Benzyl (B1604629) Group: Substitution on the phenyl ring of the benzyl moiety can significantly impact activity. Studies on related anticonvulsants have shown that modifications at the 4'-position of the benzyl group can lead to compounds with superb activity. semanticscholar.org
The Phenoxy Group: The position and nature of the substituent on the phenoxy ring are crucial. The existing 2-chloro substituent can be moved to the 3- or 4-position, or replaced with other halogens (e.g., fluorine, bromine) or electron-donating/withdrawing groups to probe the electronic and steric requirements for optimal activity. nih.gov
The Acetamide Linker: While the acetamide group is often crucial for activity, modifications such as N-methylation or replacement with other bioisosteres could be explored to improve metabolic stability or binding affinity.
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can play a pivotal role in guiding the design of new analogs. danaher.comwoarjournals.org These in silico approaches can help predict the binding modes of the compounds to their biological targets and identify key structural features that contribute to their activity, thereby prioritizing the synthesis of the most promising candidates. nih.gov
The following table summarizes potential modifications and their expected impact based on literature for related compounds:
| Molecular Scaffold Modification | Rationale for Modification | Potential Impact on Activity |
| Benzyl Ring Substitution | Modulate lipophilicity and electronic properties for improved target interaction. | Enhanced potency and selectivity. |
| Phenoxy Ring Substitution | Investigate the influence of substituent position and nature on binding affinity. | Optimization of target engagement and pharmacokinetic profile. |
| Acetamide Linker Modification | Improve metabolic stability and fine-tune binding interactions. | Increased bioavailability and duration of action. |
Development of Advanced Preclinical Research Tools and Probes
To further elucidate the mechanism of action and to facilitate preclinical development, the creation of advanced research tools and probes based on the this compound scaffold is essential. nih.govnih.govresearchgate.net These tools can include:
Fluorescent Probes: By conjugating a fluorescent dye to the this compound molecule, researchers can visualize its subcellular localization and interaction with its biological target in real-time using techniques like fluorescence microscopy.
Radiolabeled Analogs: The synthesis of radioactively labeled versions of the compound (e.g., with 14C or 3H) would enable quantitative studies of its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. mdpi.com
Affinity-Based Probes: The development of probes with a reactive group that can covalently bind to the target protein upon interaction would be invaluable for target identification and validation studies.
These chemical probes are instrumental in understanding the molecular pharmacology of this compound and its analogs, providing crucial data for their progression through the drug discovery pipeline. frontiersin.org
Integration of this compound into Phenotypic Screening Campaigns
Phenotypic screening, which involves testing compounds for their effects on cellular or organismal phenotypes without a preconceived target, has re-emerged as a powerful approach in drug discovery. Integrating this compound and a library of its analogs into diverse phenotypic screening campaigns could uncover unexpected therapeutic applications.
For example, screening these compounds in high-content imaging-based assays using various cell types (e.g., neurons, cancer cells, immune cells) could reveal novel effects on cell morphology, proliferation, or signaling pathways. This unbiased approach can lead to the identification of new disease indications for which this chemical scaffold may be effective.
Collaborative Research Endeavors and Interdisciplinary Approaches
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound would greatly benefit from partnerships between academic researchers, pharmaceutical companies, and contract research organizations (CROs). altasciences.com
Such collaborations can bring together expertise in medicinal chemistry for the synthesis of new analogs, pharmacology for biological testing, computational chemistry for in silico modeling, and clinical sciences for translational studies. By fostering an environment of open innovation and data sharing, the research community can accelerate the discovery and development of new medicines based on the this compound scaffold.
Q & A
Basic Questions
Q. What are the key synthetic routes for N-benzyl-2-(2-chlorophenoxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chlorophenol reacts with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. Key steps include:
- Coupling : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dry DCM at 0–5°C to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization (ethyl acetate/hexane) for high-purity crystals .
- Optimization : Adjust stoichiometry (1.1:1 molar ratio of reactants) and monitor reaction progress via TLC (hexane:ethyl acetate 9:3, v:v) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (400 MHz in DMSO-d₆) to confirm backbone structure and substituent positions. For example, the benzyl group exhibits aromatic protons at δ 7.2–7.4 ppm, while the acetamide carbonyl appears at ~168 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal XRD (e.g., SHELX software) resolves bond lengths, angles, and hydrogen-bonding networks. The compound crystallizes in orthorhombic systems (space group Pbca) with Z = 8 .
- Mass Spectrometry : High-resolution MS (e.g., VG70-70H spectrometer) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 290.1) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Methodological Answer : Use software suites like SHELXL for small-molecule refinement and SIR97 for direct-method phase determination. Key steps:
- Hydrogen Bonding : Refine N–H⋯O interactions with freely adjustable H-atom positions .
- Displacement Parameters : Apply riding models for C–H atoms (Uiso = 1.2–1.5×Ueq of parent atoms) .
- Validation : Cross-check with CIF files and publication tables generated by software to ensure compliance with IUCr standards .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in kinase inhibition studies?
- Methodological Answer :
- Derivatization : Synthesize analogs with substitutions on the benzyl (e.g., morpholinoethoxy groups) or phenoxy (e.g., methyl, chloro) moieties. Replace pyridine rings with thiazole to assess binding flexibility .
- Assays : Conduct in vitro Src kinase inhibition assays (IC₅₀ measurements) and compare with controls like KX2-391. Use molecular docking (e.g., AutoDock Vina) to predict binding modes at substrate-binding sites .
- Data Analysis : Perform multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. How do intermolecular interactions influence the solid-state stability of this compound?
- Methodological Answer :
- Hydrogen Bonding : Analyze N–H⋯O chains along the c-axis via XRD. For example, the title compound forms chains with N–H⋯O distances of 2.89 Å and angles of 168° .
- Packing Effects : Calculate dihedral angles between aryl rings (e.g., 27.17° in dichloro derivatives) to assess steric hindrance .
- Thermal Analysis : Use DSC/TGA to correlate hydrogen-bond density with melting points (~150–160°C) .
Q. What computational methods are suitable for predicting the biological activity of derivatives?
- Methodological Answer :
- Docking Studies : Employ AutoDock or Schrödinger Suite to simulate binding to Src kinase (PDB: 2SRC). Focus on substrate-binding pockets and π-π stacking with pyridine/thiazole rings .
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic stability. Prioritize derivatives with LogP < 3 and high gastrointestinal absorption .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or crystallographic parameters?
- Methodological Answer :
- Reproducibility : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and crystallization solvents (ethyl acetate vs. acetonitrile) .
- Refinement Protocols : Compare SHELXL (used in 90% of studies) with alternative programs like WinGX to identify systematic errors in lattice parameters .
- Statistical Validation : Apply R-factor analysis (e.g., Rint < 0.05) and check for twinning or disorder in XRD datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
